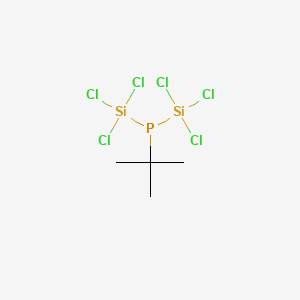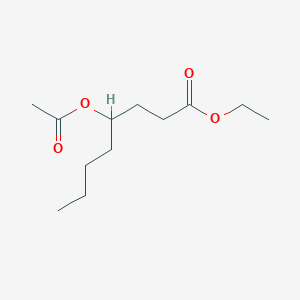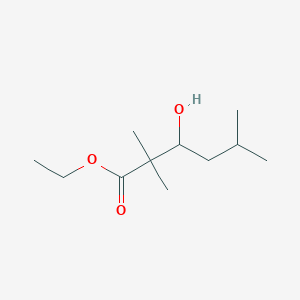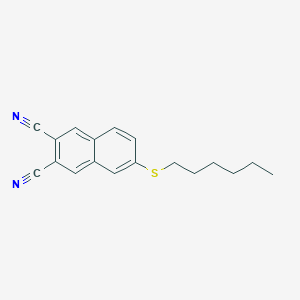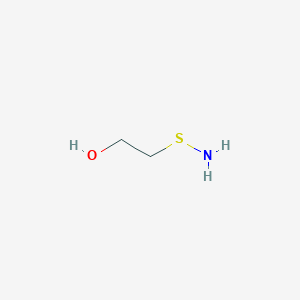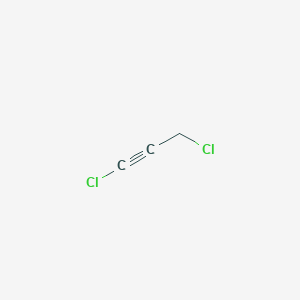
1,3-Dichloroprop-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloroprop-1-yne is an organochlorine compound with the molecular formula C₃H₂Cl₂. It is a colorless liquid with a pungent odor and is known for its reactivity due to the presence of both alkyne and chlorine functional groups. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dichloroprop-1-yne can be synthesized through the chlorination of propyne. The reaction typically involves the addition of chlorine gas to propyne in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced through a similar chlorination process but on a larger scale. The process involves the continuous feed of propyne and chlorine gas into a reactor, with the reaction being monitored and controlled to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dichloroprop-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The triple bond in the alkyne can undergo addition reactions with hydrogen halides, halogens, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Addition Reactions: Hydrogen halides (HCl, HBr), halogens (Cl₂, Br₂), and other electrophiles are used under controlled temperature and pressure.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under specific conditions.
Major Products Formed:
Substitution Reactions: Products include substituted alkynes with various functional groups.
Addition Reactions: Products include dihalides or halogenated alkenes.
Oxidation and Reduction Reactions: Products include carboxylic acids, alkenes, or alkanes.
Aplicaciones Científicas De Investigación
1,3-Dichloroprop-1-yne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Propiedades
| 927-75-3 | |
Fórmula molecular |
C3H2Cl2 |
Peso molecular |
108.95 g/mol |
Nombre IUPAC |
1,3-dichloroprop-1-yne |
InChI |
InChI=1S/C3H2Cl2/c4-2-1-3-5/h2H2 |
Clave InChI |
QZNMPRPWDXTEQJ-UHFFFAOYSA-N |
SMILES canónico |
C(C#CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
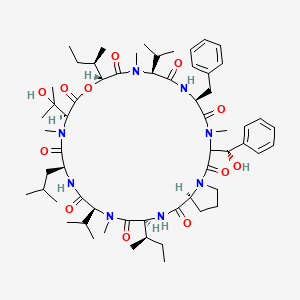
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
